molecular formula C19H17ClN4O3 B2805485 (5-Chloro-6-hydroxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 2034279-99-5

(5-Chloro-6-hydroxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No. B2805485
CAS RN: 2034279-99-5
M. Wt: 384.82
InChI Key: SLZCPPBEBBCUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-6-hydroxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Packing and Non-Covalent Interactions

A study by Sharma et al. (2019) investigated the crystal packing of a series of derivatives, including (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone derivatives. These compounds were found to have their molecular conformations stabilized via O⋯C contacts, indicating the importance of lone pair-π interactions and halogen bonds in their crystal packing. This research contributes to understanding the functional role of non-covalent interactions in the supramolecular architectures of such compounds (Sharma et al., 2019).

Antibacterial Activity

Rai et al. (2010) focused on a series of novel derivatives for their antibacterial activity. Among these, a specific derivative showed significant activity against various bacterial strains, indicating the potential of such compounds in developing antibacterial agents (Rai et al., 2010).

Insecticidal Activity

Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, demonstrating potential insecticidal properties. This suggests a possible application of such compounds in pest control (Holla et al., 2004).

Anticancer Evaluation

Gouhar and Raafat (2015) synthesized compounds, including (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, and evaluated them for their anticancer potential. This highlights the exploration of such compounds in the development of new anticancer therapies (Gouhar & Raafat, 2015).

Anticonvulsant Activity

Rajak et al. (2010) synthesized novel semicarbazones based on 1,3,4-oxadiazoles and evaluated their anticonvulsant activities. The results validated that the pharmacophoric model with four binding sites is essential for anticonvulsant activity, suggesting the utility of such compounds in epilepsy treatment (Rajak et al., 2010).

NMDA Receptor Antagonism

Borza et al. (2007) identified potent NR2B subunit-selective antagonists of the NMDA receptor, highlighting their potential in neurological disorders (Borza et al., 2007).

Antimicrobial and Antioxidant Activities

Bassyouni et al. (2012) synthesized a new series of compounds, including (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl) methanones, and evaluated them for their antioxidant and antimicrobial activities. This research contributes to the search for new antimicrobial and antioxidant agents (Bassyouni et al., 2012).

properties

IUPAC Name

3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-11-22-18(27-23-11)15-10-24(9-14(15)12-5-3-2-4-6-12)19(26)13-7-16(20)17(25)21-8-13/h2-8,14-15H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZCPPBEBBCUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CNC(=O)C(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.